molecular formula C12H20BN3O2 B15369059 N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine

N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine

Cat. No.: B15369059
M. Wt: 249.12 g/mol
InChI Key: BYEWEEUABQTFME-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine (CAS: 1095010-47-1) is a boronic ester-containing heterocyclic compound featuring a pyrazine core substituted with a dimethylamino group at position 2 and a pinacol boronate ester at position 4. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials science research to construct biaryl or heteroaryl motifs . Its molecular formula is C₁₃H₂₀BN₃O₂, with a molecular weight of approximately 263.15 g/mol (calculated). The boronate ester enhances stability under ambient conditions compared to free boronic acids, while the pyrazine scaffold contributes to π-π interactions in molecular recognition processes .

Properties

Molecular Formula

C12H20BN3O2

Molecular Weight

249.12 g/mol

IUPAC Name

N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine

InChI

InChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-14-8-10(15-9)16(5)6/h7-8H,1-6H3

InChI Key

BYEWEEUABQTFME-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties References
N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine Pyrazine 2-(N,N-dimethylamino), 6-boronate 263.15 Suzuki coupling; drug intermediate
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Pyridine 2-(N,N-dimethylamino), 5-boronate 248.13 Cross-coupling; higher solubility in THF
N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Pyridine 2-(N-benzylamino), 5-boronate 296.18 Bioactive scaffold synthesis
N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Pyridine 2-(N-propylamino), 5-boronate 262.16 Improved metabolic stability
N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine Quinazoline 2-(N,N-dimethylamino), 6-boronate 299.18 Kinase inhibitor intermediates
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine Isoquinoline 3-amino, 6-boronate 256.12 Fluorescent probe development

Key Differences and Research Findings :

Reactivity in Cross-Coupling :

  • Pyrazine-based boronic esters (target compound) exhibit slower coupling kinetics compared to pyridine analogs due to reduced electron density at the boron-bearing carbon, as shown in Pd-catalyzed reactions .
  • Quinazoline derivatives (e.g., CAS 1333222-33-5) demonstrate higher regioselectivity in aryl-aryl bond formation, attributed to the electron-deficient nature of the quinazoline ring .

Solubility and Stability: The dimethylamino group in the target compound enhances aqueous solubility (logP ~1.2) relative to N-benzyl or N-propyl analogs (logP ~2.5–3.0) . Pyrimidine-based analogs (e.g., CAS 1032759-30-0) show superior hydrolytic stability in protic solvents compared to pyrazine derivatives .

Biological Activity :

  • Pyridine analogs with N-benzyl substituents (e.g., CAS 1588769-34-9) have been utilized in antitumor agent synthesis, whereas the target compound is primarily a synthetic intermediate .
  • Quinazoline boronic esters (e.g., CAS 1333222-33-5) are precursors to EGFR inhibitors, highlighting the role of core heterocycle choice in bioactivity .

Synthetic Accessibility :

  • The target compound is synthesized via Suzuki-Miyaura coupling of 6-bromo-N,N-dimethylpyrazin-2-amine with bis(pinacolato)diboron, yielding ~70–80% under Pd(dppf)Cl₂ catalysis .
  • Pyridine analogs (e.g., CAS 1310385-02-4) require milder conditions (e.g., Pd(PPh₃)₄) due to higher boronate reactivity .

Q & A

Q. What are the key synthetic routes for preparing N,N-Dimethyl-6-(dioxaborolan-2-yl)pyrazin-2-amine, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester group. A standard protocol involves:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .
  • Base: K₂CO₃ or Cs₂CO₃ in a biphasic solvent system (e.g., THF/H₂O) .
  • Temperature: 80–100°C under inert atmosphere (N₂/Ar).
    Purity Optimization:
  • Use column chromatography with silica gel (hexane/EtOAc gradient) for purification.
  • Confirm purity via HPLC (C18 column, MeCN/H₂O mobile phase) and ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) .

Q. How should researchers characterize the structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Use SHELX or OLEX2 for crystal structure determination. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K cooling. Refinement with SHELXL-2018 .
  • Spectroscopy:
    • ¹¹B NMR: Expect a peak at ~30 ppm (dioxaborolane B-O environment) .
    • Mass Spectrometry: ESI-MS in positive ion mode; theoretical [M+H]⁺ = 249.15 .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura reactions using this boronate ester?

Methodological Answer: Low yields often stem from:

  • Catalyst Deactivation: Replace Pd(PPh₃)₄ with air-stable Pd(OAc)₂/XPhos systems .
  • Solvent Effects: Switch to dioxane/water (4:1) for better solubility of aryl halides.
  • Base Optimization: Use CsF for sterically hindered substrates to enhance coupling efficiency .
    Case Study: A 2021 study achieved 85% yield by using PdCl₂(dtbpf) and microwave-assisted heating (120°C, 30 min) .

Q. What computational methods are suitable for predicting reactivity or binding interactions of this compound?

Methodological Answer:

  • DFT Calculations: Gaussian 16 with B3LYP/6-31G(d) basis set to model boronate ester reactivity in cross-coupling .
  • Molecular Docking: AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Use PyMOL for visualization .
    Example: A 2023 study used DFT to rationalize regioselectivity in Pd-catalyzed arylations .

Q. How can solubility challenges in aqueous/organic media be mitigated for biological assays?

Methodological Answer:

  • Co-Solvents: Use DMSO (≤10% v/v) for aqueous buffers. For organic phases, add 1–5% TFA in CHCl₃ .
  • Derivatization: Introduce sulfonate groups via post-synthetic modification to enhance hydrophilicity .
    Data Table:
SolventSolubility (mg/mL)Notes
DMSO50Suitable for cell-based assays
THF30Reacts with strong acids
Chloroform25Use anhydrous conditions

Data Contradiction Analysis

Q. How should conflicting NMR and LC-MS data be resolved during purity assessment?

Methodological Answer:

  • Scenario: NMR indicates impurities, but LC-MS shows a single peak.
  • Root Cause: Residual solvents (e.g., EtOAc) may appear in NMR but not MS.
  • Resolution:
    • Dry sample under high vacuum (0.1 mbar, 24 h).
    • Repeat NMR with deuterated DMSO to suppress solvent signals .
    • Perform HRMS to confirm molecular ion integrity .

Experimental Design for Mechanistic Studies

Q. What isotopic labeling strategies can track boron transfer in catalytic cycles?

Methodological Answer:

  • ¹⁰B Labeling: Synthesize the compound with ¹⁰B-enriched boric acid (95% isotopic purity). Monitor reaction progress via ¹⁰B NMR (shift differences ~5 ppm vs. ¹¹B) .
  • Application: A 2022 study used ¹⁰B labeling to confirm transmetallation as the rate-limiting step in Pd-catalyzed reactions .

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